2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN7O/c17-9-13(26)23-5-7-24(8-6-23)15-14-16(20-10-19-15)25(22-21-14)12-3-1-11(18)2-4-12/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYZZRLTKGPTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound comprises three distinct moieties:
- A 3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine core
- A piperazine linker at position 7 of the triazolopyrimidine
- A 2-chloroethanone group at the terminal piperazine nitrogen
Retrosynthetic disconnection suggests three primary synthetic blocks (Figure 1):
- Block A : Triazolopyrimidine core synthesis via [3+2] cycloaddition
- Block B : Piperazine introduction through nucleophilic aromatic substitution
- Block C : Chloroacetylation via Schotten-Baumann reaction
Synthetic Routes to the Triazolopyrimidine Core
Cyclocondensation of 4-Fluorophenyltriazole with Pyrimidine Precursors
The triazolopyrimidine scaffold is typically constructed using aminoguanidine bicarbonate and formic acid to generate 3-amino-1,2,4-triazole, followed by cyclization with ethyl acetoacetate in acetic acid. Critical modifications for the 4-fluorophenyl substituent involve:
Suzuki-Miyaura Coupling :
- 3-Iodo-triazolo[4,5-d]pyrimidine intermediates react with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis
- Yields: 68–72% in toluene/EtOH (3:1) at 80°C
Nucleophilic Aromatic Substitution :
Piperazine Functionalization Strategies
Introducing the piperazine moiety at position 7 proceeds via two principal methods:
Direct Displacement of Chloride Leaving Groups
| Step | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Piperazine (5 eq) | K₂CO₃, dioxane, reflux, 12h | 83% | |
| 2 | Boc-piperazine (3 eq) | DIPEA, DCM, rt, 6h | 76% |
Key considerations:
- Excess piperazine minimizes dimerization byproducts
- Polar aprotic solvents (DMF, DMSO) accelerate displacement kinetics
Buchwald-Hartwig Amination
For electron-deficient pyrimidine systems:
Chloroacetylation of Piperazine
Schotten-Baumann Reaction Conditions
Acylation of the secondary amine employs chloroacetyl chloride under controlled pH:
Integrated Synthetic Protocols
Three-Step Linear Synthesis
Triazolopyrimidine Formation : 3-(4-Fluorophenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine
- Reactants: 4-Fluorophenylhydrazine, 4,6-dichloropyrimidine-5-carbaldehyde
- Conditions: EtOH, Δ, 8h → 71% yield
Piperazine Coupling :
Chloroacetylation :
- Chloroacetyl chloride (1.1 eq), NEt₃ (1.5 eq)
- DCM, 0°C → rt, 3h → 82% yield
Overall Yield : 71% × 88% × 82% = 51.4%
Convergent Synthesis Approach
Advantages :
- Enables parallel synthesis of fragments
- Mitigates cumulative yield losses
Fragment A : 3-(4-Fluorophenyl)triazolopyrimidine-piperazine
- Prepared via Method 4.1 steps 1–2
Fragment B : 2-Chloroacetyl chloride
Convergence :
Purity Enhancement :
- Recrystallization from EtOAc/hexanes (1:3)
- Final HPLC purity >99.5%
Analytical Characterization Data
Spectroscopic Profiles
Process Optimization Challenges
Regioselectivity in Triazole Formation
Competing pathways during cyclocondensation:
- Desired product : 3H-triazolo[4,5-d]pyrimidine regioisomer
- Byproduct : 1H-triazolo[4,5-d]pyrimidine (8–12% yield)
Mitigation Strategies :
Chloroacetyl Group Stability
Decomposition pathways:
- Hydrolysis to glycolic acid derivatives
- Elimination to ketene intermediates
Stabilization Methods :
- Store final product under N₂ at −20°C
- Formulate as HCl salt (mp 192–194°C)
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
| Reagent | Industrial Alternative | Cost Reduction |
|---|---|---|
| Pd(PPh₃)₄ | Pd/C (5% wt) | 68% |
| DIPEA | K₂CO₃ | 92% |
| Anhydrous THF | 2-MeTHF | 45% |
Continuous Flow Synthesis
Benefits :
- Reduced reaction times (8h → 45min)
- Improved heat management for exothermic acylation
Module Design :
- Triazolopyrimidine formation: Packed-bed reactor with immobilized Cu catalyst
- Piperazine coupling: CSTR with in-line pH monitoring
- Chloroacetylation: Microreactor with T-junction mixing
Q & A
Q. What are the optimal synthetic routes for preparing this triazolopyrimidine derivative, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential functionalization of the triazolopyrimidine core and piperazine moiety. Key steps include:
- Nucleophilic substitution to attach the 4-fluorophenyl group to the triazole ring .
- Coupling reactions (e.g., Buchwald-Hartwig amination) to link the piperazine and ethanone groups .
- Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) for cross-coupling .
- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux .
Optimization requires monitoring reaction temperature (typically 80–120°C) and inert atmospheres (N₂/Ar) to suppress side reactions .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₂H₂₀ClFN₇O₂, MW 449.9) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation methods are recommended?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The triazolopyrimidine core’s planar structure favors π-π stacking in hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase activity measured via fluorescence polarization) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- SAR Analysis : Compare analogs (e.g., 3-ethyl or 4-chlorophenyl derivatives) to identify substituents critical for activity .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for assay heterogeneity .
Q. What strategies are effective for studying the compound’s metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The 4-fluorophenyl group may reduce CYP450-mediated oxidation .
- Toxicity Screening : Use zebrafish embryos for rapid assessment of developmental toxicity (LC₅₀ and teratogenicity endpoints) .
- Reactive Metabolite Detection : Trapping assays with glutathione (GSH) to identify electrophilic intermediates .
Experimental Design Considerations
Q. What is an optimal in vivo study design to evaluate this compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- Dosing : Single-dose (10 mg/kg IV and PO) in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h .
- Bioanalysis : Quantify compound levels via UPLC-MS/MS (LOQ: 1 ng/mL) .
- Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F). The piperazine moiety may enhance solubility but reduce membrane permeability .
Data Analysis and Reporting
Q. How can researchers statistically analyze dose-response data to determine potency and efficacy?
- Methodological Answer :
- Curve Fitting : Use GraphPad Prism to fit sigmoidal dose-response curves (variable slope, four parameters). Report EC₅₀/IC₅₀ with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
- Synergy Studies : For combination therapies, calculate combination index (CI) via Chou-Talalay method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
